molecular formula C27H24FN3O4S B2733104 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one CAS No. 896683-67-3

3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one

Katalognummer B2733104
CAS-Nummer: 896683-67-3
Molekulargewicht: 505.56
InChI-Schlüssel: OQPPXCVGTWHIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure would be based on the quinazolinone core, with the various groups attached at the appropriate positions. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the quinazolinone core might undergo reactions typical of carbonyl compounds, while the fluorophenyl group might undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties might include the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific functional groups present .

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for the treatment of insomnia, showing the disposition and metabolism in humans through an open-label study. The elimination occurs primarily via the feces, with a significant role played by unusual metabolites, highlighting the complex biotransformation pathways involved in its pharmacokinetics (Renzulli et al., 2011).

Neuroinflammation in Schizophrenia-Related Psychosis

A PET study using 11C-(R)-PK11195 suggests that neuroinflammation, indicated by the activation of microglia cells, may play a significant role in the pathophysiology of schizophrenia during psychosis. This finding supports the hypothesis that inflammation mechanisms could be involved in psychiatric conditions, providing a potential target for therapeutic interventions (Doorduin et al., 2009).

Imaging Neurofibrillary Tangles in Alzheimer's Disease

18F-MK-6240, a PET tracer targeting neurofibrillary tangles, demonstrates high selectivity and favorable kinetics for imaging Alzheimer's disease pathology. The tracer's ability to differentiate between healthy elderly subjects and those with Alzheimer's suggests its utility in diagnosing and monitoring the progression of neurodegenerative diseases (Lohith et al., 2018).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinone derivatives have been found to have anticancer, antimicrobial, and anti-inflammatory activities, among others .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its biological activities, the development of synthesis routes, and the investigation of its physical and chemical properties .

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c28-20-4-1-18(2-5-20)16-36-27-29-23-7-6-21(30-9-11-33-12-10-30)14-22(23)26(32)31(27)15-19-3-8-24-25(13-19)35-17-34-24/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPXCVGTWHIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.